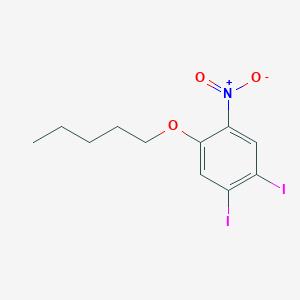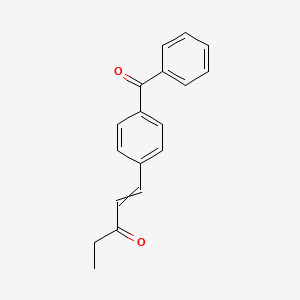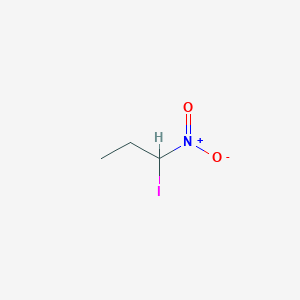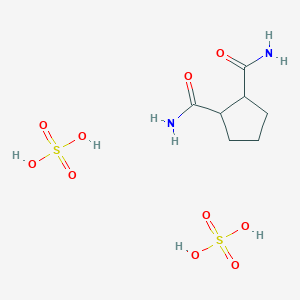
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H13I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a pentyloxy group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. The process begins with the nitration of a suitable benzene precursor to introduce the nitro group. This is followed by the iodination of the nitrobenzene derivative to introduce the iodine atoms. Finally, the pentyloxy group is introduced through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-nitro-5-(pentyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, while the iodine atoms can act as leaving groups in substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the pentyloxy group, making it less soluble in organic solvents.
1,2-Diiodo-4-nitro-5-propoxybenzene: Similar structure but with a shorter alkoxy chain, affecting its physical properties.
Uniqueness
1,2-Diiodo-4-nitro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which enhances its solubility and reactivity compared to similar compounds
Properties
CAS No. |
920504-14-9 |
|---|---|
Molecular Formula |
C11H13I2NO3 |
Molecular Weight |
461.03 g/mol |
IUPAC Name |
1,2-diiodo-4-nitro-5-pentoxybenzene |
InChI |
InChI=1S/C11H13I2NO3/c1-2-3-4-5-17-11-7-9(13)8(12)6-10(11)14(15)16/h6-7H,2-5H2,1H3 |
InChI Key |
NZLPMMMNVXRVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)

![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)

![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)




![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)

